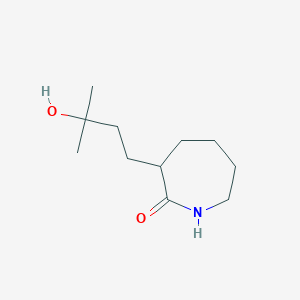

3-(3-Hydroxy-3-methylbutyl)azepan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)azepan-2-one |

InChI |

InChI=1S/C11H21NO2/c1-11(2,14)7-6-9-5-3-4-8-12-10(9)13/h9,14H,3-8H2,1-2H3,(H,12,13) |

InChI Key |

WMCTUYJUDFVGAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC1CCCCNC1=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Hydroxy 3 Methylbutyl Azepan 2 One

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comslideshare.net This process helps in identifying key bond disconnections and strategic transformations.

Primary Disconnection Points for the Azepan-2-one (B1668282) Ring System

The azepan-2-one ring, also known as caprolactam, presents several logical disconnection points. The most common disconnection is at the amide bond (C-N bond), which simplifies the cyclic amide to a linear 6-aminocaproic acid derivative. Another strategic disconnection involves the C-C bonds of the seven-membered ring, which can lead to precursors suitable for cyclization reactions.

| Disconnection Strategy | Precursor Type | Relevant Synthetic Methods |

| Amide Bond (C-N) | 6-Aminocaproic acid derivatives | Lactamization |

| C-C Bond (α to carbonyl) | Linear ester or acid with a terminal nitrile or nitro group | Intramolecular condensation |

| C-C Bond (via rearrangement) | Cyclohexanone (B45756) oxime derivatives | Beckmann Rearrangement |

Strategies for the Stereocontrolled Introduction of the 3-Hydroxy-3-methylbutyl Side Chain

The 3-hydroxy-3-methylbutyl side chain contains a tertiary alcohol, which can be a key feature for stereocontrol if a chiral center is desired. However, in this achiral molecule, the focus is on efficient construction.

One primary strategy involves the alkylation of a pre-formed azepan-2-one enolate with a suitable electrophile. This requires a robust method for generating the enolate at the 3-position and a reactive four-carbon electrophile.

Alternatively, the side chain can be introduced at an earlier stage, prior to the formation of the azepan-2-one ring. This approach involves the synthesis of a substituted linear precursor that is then cyclized. For example, a substituted adipic acid derivative or a functionalized cyclohexanone can be used.

Synthetic Approaches to the Azepan-2-one Core

Several modern synthetic methods can be employed to construct the azepan-2-one core, each offering distinct advantages in terms of efficiency and substrate scope.

Advanced Beckmann Rearrangement Protocols and Functionalized Caprolactam Synthesisresearchgate.net

The Beckmann rearrangement is a classic and industrially significant method for the synthesis of caprolactam from cyclohexanone oxime. nih.govrsc.orggoogle.com Advanced protocols have been developed to improve the sustainability and efficiency of this reaction. These include the use of solid acid catalysts, ionic liquids, and milder reaction conditions to avoid the formation of byproducts. rsc.orgosti.gov For the synthesis of a 3-substituted azepan-2-one, a correspondingly substituted cyclohexanone would be the starting material.

Ring-Closing Metathesis for Seven-Membered Lactam Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring sizes, including seven-membered lactams. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically involves an acyclic diene precursor that, in the presence of a ruthenium or molybdenum catalyst, undergoes intramolecular cyclization with the extrusion of ethylene. wikipedia.orgnih.gov For the synthesis of 3-(3-hydroxy-3-methylbutyl)azepan-2-one, a suitable diene-containing amino acid derivative would be synthesized and subsequently cyclized via RCM. nih.gov

Alternative Macrocyclization Strategies for Lactam Synthesis

The formation of the azepan-2-one (ε-caprolactam) core is a critical step in the synthesis of the target molecule. While the Beckmann rearrangement of cyclohexanone oxime is the primary industrial method for unsubstituted caprolactam, the synthesis of substituted derivatives often necessitates alternative macrocyclization strategies, particularly when aiming for stereochemical control. wikipedia.orgnih.govnih.gov These methods are frequently adapted from the field of peptide synthesis, where macrocyclization is a common strategy to enhance the stability and biological activity of peptides. nih.gov

Modern macrolactamization techniques focus on overcoming challenges such as intermolecular oligomerization and the need for high-dilution conditions. researchgate.net Key strategies applicable to the synthesis of substituted azepan-2-ones include:

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic structures, RCM can be employed on a linear precursor containing terminal alkenes to form a cyclic olefin, which can then be reduced to the saturated lactam ring. The use of Grubbs' or Hoyveda-Grubbs catalysts is common.

Azide-Alkyne Cycloadditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) can form a triazole-containing macrocycle, which can serve as a surrogate for the amide bond or be part of a larger ring system that is later modified. uni-kiel.de

Active Ester-Mediated Macrolactamization: This classical approach involves the activation of the carboxylic acid of a linear amino acid precursor, followed by intramolecular nucleophilic attack by the amine. Common activating agents include N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) in the presence of a carbodiimide (B86325) like DCC or EDC. nih.gov

Solid-Phase Synthesis: Anchoring the linear precursor to a solid support can facilitate macrocyclization by creating a "pseudo-dilution" effect, which favors intramolecular over intermolecular reactions. nih.gov

These strategies offer versatile alternatives for constructing the azepan-2-one ring, especially for complex or substituted derivatives where traditional methods may be inefficient.

Incorporation of the 3-Hydroxy-3-methylbutyl Side Chain

The introduction of the 3-hydroxy-3-methylbutyl group at the C3 position of the azepan-2-one ring is a key challenge, requiring methods that are both efficient and stereoselective.

Achieving stereocontrol at the C3 position is crucial for accessing specific stereoisomers of the target compound. This is typically accomplished through the alkylation of an enolate derived from an azepan-2-one precursor. The enantioselective alkylation of enolates is a well-established method for creating α-stereogenic carbonyl compounds. buchler-gmbh.com

Substrate-Controlled Diastereoselective Alkylation: Chiral auxiliaries attached to the lactam nitrogen can direct the incoming electrophile to a specific face of the enolate. Evans' oxazolidinone auxiliaries, for example, are widely used to achieve high levels of diastereoselectivity in alkylations.

Catalyst-Controlled Enantioselective Alkylation: An alternative to chiral auxiliaries is the use of a chiral catalyst to control the stereochemical outcome. Phase-transfer catalysis (PTC) using chiral Cinchona alkaloid-derived catalysts has proven effective for the enantioselective alkylation of various carbonyl compounds. buchler-gmbh.com These catalysts form a chiral ion pair with the enolate, guiding the approach of the alkylating agent. Another emerging strategy is photo-organocatalysis, which uses a chiral amine catalyst that, upon photo-activation, facilitates the enantioselective alkylation of cyclic ketones with alkyl halides. rsc.org

The choice of strategy depends on the desired stereoisomer and the availability of starting materials. The following table illustrates representative conditions for enantioselective alkylation reactions applicable to lactam precursors.

| Catalyst/Auxiliary | Electrophile | Base | Solvent | Typical Enantiomeric Excess (ee) |

| Evans' Oxazolidinone | Alkyl Halide | LDA | THF | >95% de |

| Cinchona Alkaloid PTC | Alkyl Halide | CsOH·H₂O | Toluene | 80-99% ee |

| Chiral Lithium Amide | Alkyl Halide | n-BuLi | Toluene/HMPA | 90-98% ee |

Data are illustrative and based on analogous systems.

The 3-hydroxy-3-methylbutyl side chain can be constructed from readily available starting materials through various synthetic routes. One common approach is the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ester or ketone. For example, the addition of two equivalents of methylmagnesium bromide to ethyl 4-oxobutanoate (B1241810) would yield the tertiary alcohol after workup.

Another route involves the selective ring-opening of isobutylene (B52900) oxide with a cyanide source to form 3-hydroxy-3-methylbutyronitrile. google.com The nitrile can then be hydrolyzed to the corresponding carboxylic acid or reduced to the amine, providing a handle for coupling to the azepan-2-one ring. google.com

Enzymatic methods also offer a green and highly selective approach. For instance, lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. google.com

For alkylation reactions, factors influencing the outcome include:

Base: The choice of base (e.g., LDA, KHMDS, NaHMDS) affects the enolate geometry and reactivity.

Solvent: The polarity and coordinating ability of the solvent (e.g., THF, toluene, ether) can influence the aggregation state of the enolate and the reaction rate.

Additives: Additives like HMPA or LiCl can break up aggregates and enhance reactivity and selectivity. escholarship.org

Temperature: Low temperatures are often crucial for maintaining stereochemical integrity.

In cases where the side chain is attached via a different type of bond, such as an amide or triazole linkage, optimization of the respective coupling conditions (e.g., HATU for amidation, copper catalysts for click chemistry) is necessary. nih.govnih.gov The use of microwave irradiation can sometimes accelerate these reactions and improve yields. nih.gov

The following table summarizes key parameters that can be varied to optimize a representative alkylation coupling reaction.

| Parameter | Variation | Potential Effect |

| Base | LDA, LHMDS, KHMDS | Enolate formation rate, aggregation, selectivity |

| Solvent | THF, Toluene, Diethyl Ether | Solvation of ions, reaction rate, selectivity |

| Temperature | -78 °C to 0 °C | Control of side reactions, stereoselectivity |

| Additive | HMPA, DMPU, LiCl | De-aggregation of lithium enolates, increased reactivity |

Advanced Synthetic Route Development for this compound

A total synthesis of this compound can be designed using either a linear or a convergent approach. A linear synthesis would involve step-by-step construction of the molecule, starting from a simple precursor. However, convergent syntheses are generally more efficient for complex molecules. nih.gov

A plausible convergent strategy would involve the separate synthesis of two key fragments:

A C3-functionalized azepan-2-one precursor: This could be an azepan-2-one derivative with a handle at the C3 position suitable for coupling, such as a halide or a triflate.

The 3-hydroxy-3-methylbutyl side chain: This fragment would be prepared with a reactive functional group, such as a boronic acid or an organozinc reagent, for cross-coupling.

Chemo- and Regioselectivity Challenges in Multi-step Synthesis

Multi-step syntheses of complex molecules like 3-substituted azepan-2-ones are often complicated by challenges in chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over which position on a molecule reacts.

In the context of this compound, key challenges include:

C3 Functionalization: Introducing a substituent specifically at the C3 position of the azepan-2-one ring is a primary hurdle. Direct alkylation of the enolate of azepan-2-one can lead to mixtures of N- and C-alkylated products, as well as over-alkylation. Controlling the reaction conditions (base, solvent, temperature) is critical to favor the desired C3-substituted product.

Reagent Compatibility: The choice of reagents for constructing the side chain or for cyclization must be compatible with the lactam functionality. The amide bond of the lactam can be cleaved under harsh acidic or basic conditions, necessitating the use of mild reaction conditions throughout the synthetic sequence.

The selective modification of one reactive site in a polyfunctional molecule requires a careful selection of reagents and reaction conditions to avoid unwanted side reactions. researchgate.net

Scalable Synthetic Protocols for Research Applications

Developing a synthetic route that is both efficient in the lab and amenable to larger-scale production is a significant goal. For research applications requiring gram-scale quantities of this compound, the scalability of the chosen synthetic protocol is paramount.

Key considerations for a scalable synthesis include:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for scalability than a linear sequence where steps are performed one after another on a single precursor.

Purification Methods: Reliance on chromatographic purification for every step is a major bottleneck for scaling up. Ideal protocols favor crystallization, distillation, or extraction for product isolation.

Reagent Cost and Availability: The cost and commercial availability of starting materials and reagents are critical factors. Scalable syntheses prioritize the use of inexpensive and readily available chemicals. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single "one-pot" procedure without isolating intermediates can significantly improve efficiency, reduce solvent waste, and shorten production time. mdpi.com

A hypothetical scalable approach might involve the Michael addition of a suitable nucleophile to an α,β-unsaturated derivative of caprolactam, a reaction that can often be performed on a large scale with high regioselectivity.

Sustainable Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the incorporation of sustainable or "green" principles to minimize environmental impact. This involves a focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Application of Green Solvents and Solvent-Free Conditions

Solvents constitute a major portion of the waste generated in chemical synthesis. The principles of green chemistry encourage the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. researchgate.net

Green Solvent Alternatives: Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, NMP) are effective but pose significant health and environmental risks. whiterose.ac.uk Greener alternatives derived from biomass or those with better safety profiles are increasingly favored. bohrium.comnih.gov For the synthesis of lactams, replacing these with solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or certain esters could significantly improve the environmental profile of the process. bohrium.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by heating a mixture of solid reactants, is an ideal green chemistry scenario as it eliminates solvent waste entirely. The Castagnoli-Cushman reaction, which can produce lactam structures, has been successfully adapted to solvent-free conditions. researchgate.net

| Conventional Solvent | Hazard Profile | Greener Alternative | Benefits |

|---|---|---|---|

| Dichloromethane (DCM) | Suspected Carcinogen, Volatile | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, Lower Toxicity |

| Toluene | Reproductive Toxicity, Flammable | p-Cymene | Bio-derived, Higher Boiling Point |

| Dimethylformamide (DMF) | Reproductive Toxicity | Cyrene® (Dihydrolevoglucosenone) | Bio-derived, Biodegradable |

| Tetrahydrofuran (THF) | Peroxide Formation | Cyclopentyl methyl ether (CPME) | Higher Boiling Point, Less Prone to Peroxide Formation |

Catalytic Transformations (e.g., Gold Catalysis, Organocatalysis)

Catalytic reactions are a cornerstone of green chemistry because they allow for transformations to occur with high efficiency and selectivity using only a small amount of a catalyst, which can often be recycled. This reduces waste compared to stoichiometric reactions where a full equivalent of a reagent is consumed.

Gold Catalysis: Homogeneous gold catalysts, typically phosphine-ligated gold(I) complexes, are powerful π-acids that excel at activating carbon-carbon multiple bonds like alkynes and alkenes under mild conditions. acs.orgsigmaaldrich.comsoci.org This capability could be harnessed to catalyze key cyclization or bond-forming reactions in the synthesis of the substituted azepan-2-one core, offering unique reactivity pathways that are often difficult to achieve with other methods. rsc.orgresearchgate.net

Organocatalysis: This field uses small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. beilstein-journals.org For the synthesis of a chiral molecule like a specific enantiomer of this compound, organocatalysis presents a powerful tool. Catalysts derived from natural products like cinchona alkaloids or synthetic structures like thioureas can facilitate asymmetric additions and cyclizations, enabling the direct formation of enantiomerically enriched products. mdpi.commdpi.comrsc.org

Development of High Atom-Economy Reactions

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. wikipedia.org A reaction with 100% atom economy incorporates all atoms from the starting materials into the final product, generating no byproducts.

Reaction Types and Atom Economy:

High Economy Reactions: Addition reactions (e.g., Michael addition, Diels-Alder) and rearrangement reactions are inherently atom-economical as they incorporate all reactant atoms into the product. jocpr.comscranton.edu

Low Economy Reactions: Substitution (e.g., Wittig reaction) and elimination reactions generate stoichiometric byproducts, leading to lower atom economy and more waste. wikipedia.orgprimescholars.com

Application to Synthesis: Designing a synthetic route for this compound that maximizes the use of addition, cycloaddition, and rearrangement reactions would significantly improve its green credentials. For example, a strategy involving a [5+2] cycloaddition to form the seven-membered ring or an intramolecular addition reaction to install the side chain would be preferable to a multi-step linear sequence involving protecting groups and stoichiometric waste-generating reagents.

| Reaction Type | General Scheme | Atom Economy | Example |

|---|---|---|---|

| Addition | A + B → C | 100% | Hydrogenation |

| Rearrangement | A → B | 100% | Beckmann Rearrangement |

| Substitution | A-B + C → A-C + B | <100% | Williamson Ether Synthesis |

| Elimination | A → B + C | <100% | Dehydration of an Alcohol |

Structural Characterization and Elucidation of 3 3 Hydroxy 3 Methylbutyl Azepan 2 One

Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Elucidation of Fragmentation Pathways and Mechanisms by Tandem Mass Spectrometry (MS/MS)

Upon ionization, typically forming a protonated molecule [M+H]⁺ in electrospray ionization (ESI), the precursor ion of 3-(3-hydroxy-3-methylbutyl)azepan-2-one would be subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the most labile bonds, guided by charge localization and the formation of stable neutral losses or product ions.

Predicted Fragmentation Pathways:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (H₂O, 18 Da). libretexts.org The tertiary alcohol in the side chain can easily undergo dehydration, leading to a prominent fragment ion at m/z [M+H - 18]⁺.

Side-Chain Cleavage: Alpha-cleavage is characteristic of amines and amides. libretexts.org For the azepan-2-one (B1668282) ring, cleavage of the C-C bond adjacent to the ring nitrogen is a probable pathway. Furthermore, cleavage of the bond between the azepan-2-one ring and the substituted butyl side chain (C3-Cα bond) would be a significant fragmentation event. This would lead to ions corresponding to the protonated azepan-2-one ring with a fragmented side chain or the charged side chain itself.

Ring Opening of Azepan-2-one: The lactam ring itself can undergo fragmentation. A characteristic pathway for caprolactam and its derivatives involves ring-opening, often initiated by cleavage adjacent to the carbonyl group, followed by further fragmentation. researchgate.netresearchgate.net This can lead to a series of product ions resulting from losses of CO, NH₃, or parts of the hydrocarbon backbone.

McLafferty Rearrangement: Primary amides can exhibit a base peak due to the McLafferty rearrangement. libretexts.org While this specific molecule is a secondary amide within a lactam ring, similar hydrogen rearrangement-based fragmentations involving the carbonyl oxygen and hydrogens on the side chain are plausible.

A hypothetical fragmentation scheme could involve an initial loss of water, followed by cleavage of the side chain or ring opening, generating a cascade of smaller product ions that can be mapped to confirm the initial structure. The precise fragmentation pattern and the relative abundance of product ions would provide definitive evidence for the connectivity of the parent molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the vibrational modes of a molecule. nih.gov Specific spectra for this compound are not published, but a predictive analysis based on its constituent functional groups (lactam, tertiary alcohol, and alkyl chains) allows for the assignment of characteristic vibrational frequencies.

The key functional groups and their expected vibrational frequencies are:

Amide (Lactam): The seven-membered lactam ring is the core of the molecule. The C=O stretching vibration (Amide I band) is expected to be a strong, sharp absorption in the IR spectrum, typically around 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a distinct band in the region of 3200-3400 cm⁻¹. N-H bending (Amide II band) vibrations are also expected, usually near 1550 cm⁻¹.

Alcohol (Tertiary): The O-H stretching vibration of the tertiary alcohol will produce a broad band in the IR spectrum, typically centered around 3300-3500 cm⁻¹, which may overlap with the N-H stretch. The C-O stretching vibration will appear in the fingerprint region, likely between 1100-1200 cm⁻¹.

Alkyl Side Chain: The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the butyl side chain and the azepane ring will result in multiple sharp peaks in the 2850-3000 cm⁻¹ region. C-H bending vibrations will be observed in the 1350-1470 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample, providing data on molecular geometry, bond lengths, bond angles, and intermolecular interactions. nih.govcarleton.edu

Single Crystal X-ray Diffraction Analysis of this compound (if crystals are obtained) or Related Compounds

While a crystal structure for this compound has not been reported, extensive crystallographic studies on the parent ε-caprolactam and its substituted derivatives provide a strong basis for predicting its solid-state behavior. rsc.orgnih.govmdpi.com Should suitable single crystals of the title compound be obtained, single-crystal X-ray diffraction would be employed to elucidate its structure. carleton.edu

Studies on related substituted ε-caprolactams show they often crystallize in common space groups such as P2₁/c or P2₁2₁2₁. rsc.orgresearchgate.net The unit cell parameters would be determined precisely, revealing the packing arrangement of the molecules in the crystal lattice.

Determination of Molecular Geometry, Bond Lengths, and Bond Angles

Based on diffraction data from related ε-caprolactam structures, the seven-membered azepan-2-one ring of this compound is expected to adopt a non-planar, puckered conformation, most commonly a (pseudo) chair form. rsc.org The substituent at the C3 position would preferentially occupy an equatorial position to minimize steric hindrance.

The analysis would yield precise measurements of all bond lengths and angles. Key parameters for the lactam ring, based on reported data for ε-caprolactam, would be anticipated as follows: rsc.org

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length (amide) | ~1.33 Å |

| N-C(alpha) Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C(alpha) Bond Angle | ~125° |

The geometry of the tert-butyl alcohol group on the side chain would be expected to exhibit standard tetrahedral geometry around the sp³ hybridized carbons and the oxygen atom.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Intermolecular interactions, particularly hydrogen bonding, govern the crystal packing of molecules. numberanalytics.com For ε-caprolactam and its derivatives, the most prominent and structurally defining interaction is the formation of centrosymmetric dimers through hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of two adjacent molecules. rsc.orgresearchgate.net This interaction is characterized by the R²₂(8) graph set descriptor.

Chiral Analysis and Absolute Stereochemistry

The this compound molecule contains a stereocenter at the C3 position of the azepan-2-one ring, where the side chain is attached. Consequently, the compound exists as a pair of enantiomers, (R)-3-(3-hydroxy-3-methylbutyl)azepan-2-one and (S)-3-(3-hydroxy-3-methylbutyl)azepan-2-one. A comprehensive structural characterization must therefore include the separation of these enantiomers and the determination of their absolute stereochemistry. nih.gov

The separation of the enantiomers can typically be achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their isolation.

Determining the absolute configuration of each isolated enantiomer is a critical step. Several methods can be employed:

Single-Crystal X-ray Crystallography: This is considered the gold standard for assigning absolute stereochemistry. mdpi.com If an enantiomerically pure sample can be crystallized, diffraction analysis, often utilizing anomalous dispersion effects and calculation of the Flack parameter, can unambiguously determine the (R) or (S) configuration. mdpi.com

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for stereochemical analysis in solution. nih.gov By comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry of the sample can be confidently assigned.

Chemical Derivatization: Methods such as the Mosher's ester analysis can be used, particularly for molecules with alcohol or amine groups. usm.edursc.org By reacting the chiral molecule with a chiral derivatizing agent (e.g., MTPA), diastereomers are formed which can be distinguished by NMR spectroscopy, allowing for the deduction of the absolute configuration at the stereocenter.

Given the presence of the lactam and alcohol functionalities, a combination of chiral HPLC for separation, followed by either X-ray crystallography of a pure enantiomer or comparative ECD/VCD analysis, would provide a robust and definitive assignment of the absolute stereochemistry of this compound.

Techniques for Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other. polyu.edu.hk Its determination is crucial in many fields, especially pharmaceuticals, where enantiomers can exhibit significantly different pharmacological and toxicological profiles. libretexts.orgnumberanalytics.com High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for this purpose. numberanalytics.comheraldopenaccess.us

Chiral HPLC is a cornerstone technique for separating enantiomers and quantifying their relative amounts. heraldopenaccess.us The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov For a molecule such as this compound, which contains a polar lactam ring and a hydroxyl group, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov

The principle involves passing a solution of the analyte through a column packed with the CSP. The differential interaction between each enantiomer and the chiral environment of the stationary phase causes one enantiomer to travel through the column more slowly than the other. sigmaaldrich.com A detector, typically a UV detector, at the column outlet records the signal as a function of time, generating a chromatogram with two distinct peaks for the R- and S-enantiomers. The enantiomeric excess is calculated from the integrated areas of these two peaks.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Hypothetical Retention Time (R-enantiomer) | 8.5 min |

| Hypothetical Retention Time (S-enantiomer) | 10.2 min |

This table presents a hypothetical but typical set of conditions for the chiral separation of a substituted lactam like the subject compound.

NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for the determination of enantiomeric purity. Since enantiomers are indistinguishable in a standard achiral NMR experiment (they have identical spectra), a chiral environment must be introduced to induce chemical shift non-equivalence. libretexts.org This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netnih.gov

Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govacs.org These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the R- and S-enantiomers in the NMR spectrum. libretexts.org For this compound, a CSA like (R)-1,1'-bi-2-naphthol could potentially be used, interacting via hydrogen bonding with the lactam and hydroxyl groups. libretexts.org The enantiomeric excess can be determined by integrating the distinct proton signals of the two diastereomeric complexes. acs.org

Chiral Derivatizing Agents (CDAs): A CDA, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts covalently with a functional group in the analyte (the hydroxyl group in this case) to form stable diastereomers. researchgate.net These diastereomers have distinct NMR spectra, allowing for the quantification of each by integration. researchgate.net This method is robust but requires a chemical reaction and subsequent purification, which can be a drawback compared to the non-destructive CSA approach. chiralpedia.com

Table 2: Hypothetical ¹H-NMR Data for Enantiomeric Excess Determination using a Chiral Solvating Agent

| Proton Signal | Chemical Shift (δ) for (R)-enantiomer complex | Chemical Shift (δ) for (S)-enantiomer complex | Δδ (ppm) |

| C(3)-H of azepanone ring | 3.15 ppm | 3.20 ppm | 0.05 |

| CH₂ adjacent to OH | 1.58 ppm | 1.62 ppm | 0.04 |

This table illustrates the expected separation of proton signals (anisochrony) for the two enantiomers upon addition of a CSA, allowing for quantification by integration.

Methods for Absolute Stereochemical Assignment

Determining the absolute configuration (AC) involves assigning the R or S descriptor to the chiral center at the C3 position of the azepan-2-one ring. This assignment is non-trivial and requires sophisticated techniques that are sensitive to the molecule's three-dimensional structure.

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov VCD measures this difference in the infrared region (vibrational transitions), while ECD operates in the UV-Visible region (electronic transitions). mdpi.com The resulting spectrum is unique to a specific enantiomer; its mirror-image enantiomer will produce a mirror-image spectrum. nih.gov

The modern approach to assigning absolute configuration using these methods involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum. americanlaboratory.com The process is as follows:

Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) of this compound is modeled, and its conformational landscape is explored to find the most stable conformers.

Spectrum Calculation: Quantum mechanical calculations (typically using Density Functional Theory, DFT) are used to predict the VCD or ECD spectrum for the chosen enantiomer. nih.govamericanlaboratory.com

Comparison: The calculated spectrum is compared to the experimental spectrum obtained from the sample.

Assignment: If the experimental and calculated spectra show a good match in terms of the signs and relative intensities of the key bands, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation. nih.govacs.org If the spectra are mirror images, the sample has the opposite absolute configuration. nih.gov

For this compound, the lactam carbonyl (C=O) stretch in the VCD spectrum and the n→π* transition of the amide chromophore in the ECD spectrum would be key features for this comparison. nih.govnih.gov

Chemical correlation is a classical method for determining absolute configuration. It involves chemically transforming the molecule of unknown stereochemistry into a compound whose absolute configuration is already known, without affecting the chiral center. Alternatively, a compound of known stereochemistry can be synthesized and its properties (e.g., chromatographic retention time, optical rotation) compared to the unknown sample.

For example, the this compound could potentially be synthesized from a starting material of known absolute configuration, such as a chiral amino acid derivative. If the synthesis pathway does not alter the stereocenter, the configuration of the final product can be inferred from the starting material. This method provides definitive proof of configuration but can be time-consuming and requires a carefully planned synthetic route. nih.gov

Chemical Reactivity and Transformation Studies of 3 3 Hydroxy 3 Methylbutyl Azepan 2 One

Reactivity of the Azepan-2-one (B1668282) Amide Linkage

The azepan-2-one ring contains a cyclic amide (lactam), which exhibits its own characteristic reactivity, particularly at the nitrogen atom.

Lactams can undergo hydrolysis to yield the corresponding amino acid. The parent compound, ε-caprolactam, hydrolyzes in water to form aminocaproic acid. nih.gov However, N-substituted lactams, such as the title compound, generally exhibit greater hydrolytic stability. Studies on N-(β-cyanoethyl)-ε-caprolactam have shown that it is significantly more resistant to hydrolysis than ε-caprolactam itself, with less than 5% degradation after being heated at 150°C for 1000 hours in the presence of water. researchgate.netarkat-usa.org Therefore, 3-(3-Hydroxy-3-methylbutyl)azepan-2-one is expected to be relatively stable to hydrolysis under neutral conditions. Under strong acidic or basic conditions, forced hydrolysis would lead to ring-opening, yielding 6-amino-3-(3-hydroxy-3-methylbutyl)hexanoic acid.

N-Alkylation: The nitrogen atom of the lactam is not strongly nucleophilic but can be alkylated. This transformation typically requires first converting the lactam into its conjugate base by treatment with a strong base (e.g., sodium hydride) to deprotonate the nitrogen, followed by reaction with an alkylating agent like an alkyl halide. mdpi.com Microwave-assisted, solvent-free N-alkylation of lactams has also been reported as an efficient method. mdpi.com Both N-alkylation and O-alkylation are possible, though N-alkylation is often the preferred outcome. acs.orgacs.org

N-Acylation: Similar to alkylation, acylation of the lactam nitrogen can be achieved using acylating agents such as acyl chlorides or anhydrides. tubitak.gov.trrsc.org For example, ε-caprolactam reacts with acetic anhydride (B1165640) to form N-acetylcaprolactam. chemicalbook.com This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl lactam, which can be useful as a synthetic intermediate. acs.org

Table 2: Predicted Reactivity of the Azepan-2-one Amide Linkage

| Reaction | Reagents | Predicted Product | General Conditions |

|---|---|---|---|

| Hydrolysis | H₂O, H⁺ or OH⁻ | 6-amino-3-(3-hydroxy-3-methylbutyl)hexanoic acid | Strong acid or base, heat |

Research Findings on the Chemical Reactivity and Transformation of this compound Remain Elusive

Despite a thorough search of available scientific literature, specific data regarding the chemical reactivity and transformation pathways of the compound this compound is not available. Consequently, a detailed article on its functionalization, ring modifications, and reaction kinetics as per the requested outline cannot be generated at this time.

The azepan-2-one core, also known as caprolactam, is a well-studied cyclic amide, primarily for its role as the monomer for Nylon 6. Research on caprolactam itself reveals a variety of potential reactions. For instance, the nitrogen and the carbons alpha to the carbonyl group are common sites for functionalization. Ring expansion and contraction reactions of substituted cycloalkanes and related lactams are also known transformations in organic synthesis, often driven by the release of ring strain or the formation of more stable intermediates.

However, the specific influence of the 3-(3-hydroxy-3-methylbutyl) substituent on the reactivity of the azepan-2-one ring is not documented in the public domain. To construct the requested article, information would be needed on:

Reactions at the Azepan-2-one Ring System: This would include studies on the alkylation, acylation, or other modifications at the nitrogen atom, as well as reactions at the alpha and beta positions to both the carbonyl group and the nitrogen. For example, enolate formation at the alpha-carbon to the carbonyl could be a potential pathway for introducing new functional groups.

Ring Expansion/Contraction and Rearrangement Reactions: Research would need to detail any Beckmann rearrangement-type processes, or other skeletal changes that the this compound molecule might undergo under various conditions.

Regioselective and Chemoselective Transformations: This would require experimental data showing how different reagents selectively react with either the azepan-2-one ring, the hydroxyl group, or other parts of the substituent, without affecting other functional groups in the molecule.

Kinetic and Mechanistic Investigations: Detailed studies providing reaction rates, activation energies, and the step-by-step pathway for any of the compound's key reactions would be essential to fulfill this part of the request.

Without access to experimental data from laboratory research specifically investigating this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further empirical research is required to elucidate the chemical behavior of this particular compound.

Computational Chemistry and Theoretical Studies of 3 3 Hydroxy 3 Methylbutyl Azepan 2 One

Quantum Chemical Calculations for Molecular Properties

No specific studies utilizing Density Functional Theory to determine the optimized geometry, electronic structure, or to perform a conformational analysis of 3-(3-Hydroxy-3-methylbutyl)azepan-2-one were found in the reviewed literature. Such calculations would typically provide data on bond lengths, bond angles, and dihedral angles, as well as insights into the molecule's stable conformations.

A molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution, has not been reported for this compound. This information is critical for predicting the compound's chemical reactivity and potential reaction pathways.

There are no available computational studies that predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra of this compound. Theoretical spectroscopic data is invaluable for the interpretation of experimental results and for the structural elucidation of new compounds.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies have been published that explore the conformational space and flexibility of the azepan-2-one (B1668282) ring and the 3-hydroxy-3-methylbutyl side chain of this specific molecule. These simulations would provide a detailed understanding of the molecule's dynamic structural behavior.

Information on the dynamic behavior of this compound in various solvation environments, as would be determined through molecular dynamics simulations, is not available. Such studies are essential for predicting the compound's solubility and its interactions with different solvents.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For the synthesis of complex molecules like this compound, theoretical studies can elucidate reaction pathways, identify key intermediates, and predict the feasibility and selectivity of different synthetic routes.

Transition State Localization and Energy Barrier Calculations for Synthetic Pathways

The study of reaction mechanisms at a molecular level is crucial for optimizing synthetic protocols. A key aspect of this is the identification of transition states—the highest energy point along a reaction coordinate—and the calculation of the associated energy barriers (activation energies). These calculations help chemists understand reaction rates and select the most efficient pathways.

Density Functional Theory (DFT) is a common computational method used to investigate reaction mechanisms, including those for compounds with structures similar to this compound. researchgate.netresearchgate.net For instance, in the synthesis of substituted caprolactams, a plausible pathway might involve the alkylation of an ε-caprolactam enolate. Computational models can map the potential energy surface for this reaction, locating the transition state structure and calculating the activation energy. A lower energy barrier indicates a kinetically more favorable reaction. Theoretical calculations have been successfully used to determine that H-atom abstraction is more likely to occur from specific locations on a molecule due to lower barrier heights. researchgate.net

These computational studies can compare different synthetic strategies. For example, the energy barriers for a sequential Michael addition/palladium-catalyzed alpha-arylation to form acylated caprolactams could be calculated and compared with other annulation reactions to determine the most viable route. rsc.org The insights gained from these calculations can guide the choice of reagents, catalysts, and reaction conditions to favor the desired product formation.

Table 1: Illustrative Energy Profile for a Hypothetical Alkylation Step in Caprolactam Synthesis This table presents hypothetical data to illustrate the typical outputs of transition state energy calculations.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Description |

| Reactants (Caprolactam Enolate + Alkyl Halide) | B3LYP/6-311G(d,p) | 0.0 | Starting materials in the reaction coordinate. |

| Transition State (TS) | B3LYP/6-311G(d,p) | +21.5 | The calculated energy barrier for the C-alkylation step. |

| Products (Alkylated Caprolactam + Halide Ion) | B3LYP/6-311G(d,p) | -15.2 | The final products of the reaction step. |

Predictive Modeling of Reaction Outcomes and Selectivities

Beyond calculating energy barriers for a single pathway, modern computational chemistry, often augmented with machine learning, can predict reaction outcomes like yield and stereoselectivity. nih.gov These predictive models are built using data from a large number of previously reported reactions. By representing molecules as graphs that capture steric and electronic features, these models can learn the complex relationships between reactants, reagents, and the resulting products. nih.gov

For the synthesis of a chiral molecule like this compound, controlling stereoselectivity is critical. Computational models can predict which diastereomer or enantiomer is likely to be favored under specific conditions. For example, the stereochemical outcome of an allylation reaction to form a substituted caprolactam can be rationalized by modeling a six-membered cyclic transition state. researchgate.net By embedding chemical knowledge into graph-based models, it is possible to achieve excellent predictions for both reaction yield and stereoselectivity, which can accelerate the design of efficient molecular syntheses. nih.gov This approach allows for the in silico screening of different catalysts or reaction conditions, saving significant time and resources in the laboratory. nih.gov

Molecular Docking and Binding Affinity Predictions (referencing structural analogs)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their potential biological activity. While specific docking studies for this compound are not prominent in the literature, research on its structural analogs provides a framework for how such investigations would proceed. nih.govplos.org

Target Protein-Ligand Interaction Modeling

The first step in a docking study is to identify a relevant biological target. Structural analogs of azepan-2-one have been investigated as agonists for the cannabinoid receptor CB2, a target for treating inflammatory pain. nih.gov In a similar hypothetical scenario, this compound would be docked into the binding site of a protein like the CB2 receptor.

The docking process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity. chemrxiv.org A higher score typically indicates a more favorable interaction. This process can rapidly screen vast chemical libraries to identify compounds most likely to bind to a specific target. nih.gov Advanced deep learning approaches, which use sequence-level information or graph neural networks, are continuously improving the accuracy of these binding affinity predictions. nih.govnih.govgithub.com

Table 2: Representative Docking Results for Azepan-2-one Structural Analogs Against a Hypothetical Protein Target This table shows representative data for illustrative purposes, based on studies of similar compounds.

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (pKd) |

| Analog A | Cannabinoid Receptor CB2 | -9.8 | 8.5 |

| Analog B | Cannabinoid Receptor CB2 | -9.1 | 8.0 |

| Analog C | Cannabinoid Receptor CB2 | -8.5 | 7.6 |

| This compound (Hypothetical) | Cannabinoid Receptor CB2 | -7.9 | 7.1 |

Analysis of Key Binding Interactions and Pharmacophoric Features

Successful docking simulations provide more than just a score; they reveal the specific molecular interactions that stabilize the protein-ligand complex. These interactions include hydrogen bonds, hydrophobic interactions, ionic bonds, and π-π stacking. acs.org For this compound, the hydroxyl (-OH) group and the lactam carbonyl (C=O) group could act as key hydrogen bond donors and acceptors, respectively, while the methylbutyl side chain could engage in hydrophobic interactions within the binding pocket.

From these key interactions, a pharmacophore model can be developed. A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govnih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). researchgate.net By identifying the common pharmacophoric features among a series of active molecules, researchers can design new compounds with a higher probability of being biologically active. dromicslabs.com

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Lactam Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser) in the protein active site. |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group (-OH) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, His) in the protein active site. |

| Hydrophobic Region (H) | Methylbutyl Side Chain | Engages in van der Waals and hydrophobic interactions with nonpolar residues (e.g., Leu, Val, Phe). |

| Hydrogen Bond Donor (HBD) | Lactam Amine (N-H) | Can potentially act as a hydrogen bond donor, contributing to binding stability. |

Applications and Advanced Research Directions for 3 3 Hydroxy 3 Methylbutyl Azepan 2 One Derivatives

Role as a Versatile Synthetic Intermediate and Building Block

The chemical architecture of 3-(3-hydroxy-3-methylbutyl)azepan-2-one, featuring a reactive lactam, a tertiary alcohol, and an alkyl chain, provides multiple handles for chemical modification. This makes it a valuable starting point for the synthesis of more complex molecules.

Precursor to Structurally Diverse Organic Compounds

The azepan-2-one (B1668282) scaffold is a well-established precursor for a variety of organic compounds. The lactam ring can be hydrolyzed to form an amino acid (aminocaproic acid), or the carbonyl and amine groups can be otherwise modified. wikipedia.org N-substituted derivatives of ε-caprolactam are commonly prepared through the reaction of sodium ε-caprolactam with various alkyl halides. arkat-usa.orgresearchgate.net This general reactivity suggests that the title compound can be readily N-functionalized.

Furthermore, substituted azepan-2-ones serve as key intermediates in the synthesis of pharmaceuticals. For instance, a related compound, 1-methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one, is a crucial intermediate in the synthesis of Meptazinol, a synthetic opioid analgesic. nih.gov This highlights the role of the substituted azepan-2-one core as a foundational element for building bioactive molecules. The presence of the hydroxyl group in this compound offers an additional site for derivatization, such as esterification or etherification, further expanding the library of potential compounds that can be synthesized from this intermediate.

Synthesis of Complex Heterocyclic Systems and Natural Product Analogs

Lactams are widely recognized as useful building blocks in the synthesis of alkaloids, a diverse class of naturally occurring compounds with significant biological activities. researchgate.netsciencedaily.com The azepan-2-one ring system can be incorporated into more complex polycyclic structures that are characteristic of many alkaloids. nih.govyoutube.com

The utility of the azepan-2-one scaffold extends to the synthesis of analogs of complex natural products. In one notable example, novel derivatives of the natural product glycyrrhetinic acid were synthesized featuring a seven-membered azepan-2-one ring created via a Beckmann rearrangement. nih.gov These compounds were developed as selective inhibitors of 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2). nih.gov This demonstrates how the azepan-2-one moiety can be integrated into a complex steroidal framework to create potent and selective bioactive agents, illustrating a powerful strategy for generating natural product analogs. nih.govmdpi.com

Chemical Scaffolding in Medicinal Chemistry Research

A chemical scaffold is the core structure of a molecule to which various functional groups are attached to create a library of related compounds. The azepan-2-one ring is a privileged scaffold in medicinal chemistry, providing a rigid and predictable framework for orienting substituents in three-dimensional space to interact with biological targets.

Development of Novel Chemical Probes and Tools based on Analogs (e.g., BCL6 Degraders, mGlu5 PAMs)

The caprolactam (azepan-2-one) chemotype has been explored in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for central nervous system disorders. nih.gov However, research revealed that mGlu5 PAMs based on caprolactam and piperidine (B6355638) scaffolds could induce significant adverse effects, including convulsions and neuronal cell death in animal models. nih.gov This finding, while highlighting a challenge for this specific application, underscores the potent biological activity that can be achieved with the caprolactam scaffold.

While the azepan-2-one scaffold is utilized in various areas of medicinal chemistry, its specific application as a core for B-cell lymphoma 6 (BCL6) protein degraders is not prominently featured in available research, which often focuses on other chemical scaffolds. bioworld.comnih.govgoogle.com

Exploration of Structure-Activity Relationships (SAR) for Analogous Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to optimize its biological activity and pharmacokinetic properties. The azepan-2-one scaffold has been the subject of several such studies.

In one program, researchers developed a series of methyl-substituted azepan-3-one (B168768) inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.gov The study demonstrated that the position and stereochemistry of a simple methyl group on the azepanone ring could dramatically alter both inhibitory potency and pharmacokinetic profiles. nih.gov For example, the 4S-7-cis-methylazepanone analogue 10 (relacatib) showed significantly improved potency and oral bioavailability compared to the unsubstituted parent compound. nih.gov

| Compound | Substitution | Human Cathepsin K Ki,app (nM) | Rat Oral Bioavailability (%) | Rat In Vivo Clearance (mL/min/kg) |

|---|---|---|---|---|

| Parent Analog (1) | Unsubstituted | 0.16 | 42 | 49.2 |

| Analog 10 (Relacatib) | 4S-7-cis-methyl | 0.041 | 89 | 19.5 |

Another study began with a weakly inhibiting caprolactam urea (B33335) and explored SAR to develop potent Factor Xa inhibitors for thrombosis. benthamdirect.com A key finding was that replacing the urea linker with a thiourea (B124793) dramatically increased potency by over 100-fold, a change attributed to the conformational preference of the thiourea linkage that facilitates binding to the enzyme's active site. benthamdirect.com

More recently, a new class of cannabinoid type 2 (CB2) receptor agonists based on a 4-(1,2,4-oxadiazol-5-yl)azepan-2-one scaffold was discovered for the treatment of inflammatory pain. acs.orgnih.gov Systematic SAR investigations led to compound 25r , which displayed high potency and selectivity for the CB2 receptor over the CB1 receptor, along with favorable pharmacokinetic properties. nih.govresearchgate.net

| Compound | CB2 EC50 (nM) | CB2 Emax (%) | CB1 EC50 (μM) | Selectivity Ratio (CB1/CB2) |

|---|---|---|---|---|

| 25r | 21.0 | 87 | > 30 | > 1428 |

These examples collectively demonstrate that the azepan-2-one core is a highly "tunable" scaffold, where modifications can lead to significant improvements in potency, selectivity, and drug-like properties. nih.govbenthamdirect.comnih.gov

Potential in Materials Science

The parent compound, ε-caprolactam, is the primary monomer for the industrial production of Nylon 6, a major thermoplastic polyamide used in fibers and plastics. wikipedia.org The conversion involves an anionic ring-opening polymerization (AROP). mdpi.com Functionalized caprolactams, such as this compound, are therefore of great interest as specialty monomers in materials science.

Copolymerizing ε-caprolactam with functional lactam monomers is an effective strategy to introduce pendant chemical groups into the polyamide backbone. rsc.org This can endow the resulting polymer with improved or novel properties, such as enhanced thermal stability, different solubility characteristics, increased elasticity, or better adhesion, without compromising the material's inherent mechanical strength. rsc.org The hydroxyl group on the 3-(3-hydroxy-3-methylbutyl) side chain, for example, could serve as a site for cross-linking or for grafting other polymers, creating new functional materials.

Furthermore, polymers based on substituted caprolactams can exhibit unique behaviors. Polyvinylcaprolactam, for instance, is known to be a temperature-responsive material. researchgate.net By incorporating monomers like this compound into polyamide or other polymer systems, it is possible to create "smart" materials that respond to environmental stimuli. The development of designer lactam monomers for ring-opening polymerization is a growing field aimed at creating advanced polyamides for specialized applications, including biomedical uses. nih.gov

Preparation of Functionalized Polyamides from Azepan-2-one Derivatives

The synthesis of functionalized polyamides through the ring-opening polymerization (ROP) of substituted azepan-2-one monomers is a prominent strategy for creating polymers with tailored properties. The presence of the 3-(3-hydroxy-3-methylbutyl) side chain introduces a hydroxyl functionality that can significantly influence the polymer's characteristics and subsequent applications.

The anionic ring-opening polymerization (AROP) is a widely used method for polymerizing lactams. researchgate.net In the case of this compound, the monomer can be copolymerized with unsubstituted ε-caprolactam to yield functionalized nylon-6 polymers. The incorporation of this monomer introduces pendant hydroxyl groups along the polyamide backbone. The presence of these hydroxyl groups can disrupt the regular hydrogen bonding between polyamide chains, which in turn affects the material's crystallinity, melting point, and solubility. mdpi.com Generally, an increase in the content of the functionalized monomer leads to a more amorphous polymer with enhanced solubility in a broader range of solvents. mdpi.com

The hydroxyl groups also increase the hydrophilicity of the resulting polyamide. nih.gov This can be advantageous for applications requiring improved moisture absorption or biocompatibility. Research on similar hydroxyl-containing polyamide-imides has shown that an increased number of hydroxyl groups generally leads to higher water permeability in membranes. nih.gov

Below is a table summarizing the expected effects of incorporating this compound into a polyamide-6 backbone.

| Property | Expected Effect | Rationale |

| Crystallinity | Decreased | The bulky side chain disrupts the regular packing of polymer chains. researchgate.net |

| Melting Point | Lowered | Reduced crystallinity leads to a lower energy requirement for melting. |

| Solubility | Increased | The polar hydroxyl groups and amorphous nature enhance solubility in polar solvents. mdpi.com |

| Hydrophilicity | Increased | The presence of pendant hydroxyl groups increases the affinity for water. nih.gov |

| Mechanical Strength | Potentially altered | The disruption of interchain hydrogen bonding might reduce tensile strength. |

Applications in Responsive Materials and Cross-linking Chemistry

The pendant hydroxyl groups on polyamides derived from this compound serve as reactive sites for cross-linking, enabling the formation of hydrogels and other responsive materials. nih.govwikipedia.org Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are of great interest for biomedical applications. mdpi.com

Stimuli-responsive or "intelligent" hydrogels can undergo reversible changes in their volume in response to external stimuli such as temperature, pH, or light. mdpi.commdpi.com Polyamides functionalized with hydroxyl groups can be rendered stimuli-responsive. For example, the hydrophilicity and swelling behavior of hydrogels can be tuned by the density of hydroxyl groups. nih.gov

A significant application of the pendant hydroxyl groups is in cross-linking chemistry. These groups can react with various cross-linking agents, such as diisocyanates, to form stable urethane (B1682113) linkages. google.commdpi.comebrary.net This reaction is a common method for creating cross-linked polyamide networks with enhanced mechanical properties and thermal stability. The general reaction of a hydroxyl group with an isocyanate is depicted below:

R-OH + O=C=N-R' → R-O-(C=O)-NH-R'

The degree of cross-linking can be controlled by the amount of the functionalized monomer in the copolymer and the stoichiometry of the cross-linking agent. This allows for the fine-tuning of the material's properties, from soft gels to rigid plastics. google.com

The following table outlines potential cross-linking strategies for polyamides containing this compound units.

| Cross-linking Agent | Linkage Formed | Resulting Material Properties |

| Diisocyanates (e.g., HDI, MDI) | Urethane | Enhanced thermal stability, improved mechanical strength, chemical resistance. google.commdpi.com |

| Diacyl chlorides | Ester | Increased rigidity, potential for hydrolytic degradation. |

| Epoxides | Ether | Formation of stable, chemically resistant networks. google.com |

Bio-conjugation and Chemical Biology Applications

The hydroxyl functionality of this compound and its corresponding polymers is a valuable handle for bioconjugation, allowing for the attachment of biologically active molecules, probes, and linkers.

Derivatization for Probes and Assays

The pendant hydroxyl groups can be chemically modified to attach fluorescent dyes, biotin (B1667282), or other reporter molecules for use in biological assays. mdpi.com For instance, the hydroxyl group can be esterified with a carboxylic acid derivative of a fluorescent probe or can be converted to a more reactive group, like an amine or an azide, for subsequent "click chemistry" reactions.

Fluorescent labeling is a powerful tool in chemical biology for visualizing and tracking molecules in vitro and in vivo. nih.gov A polyamide functionalized with this compound could be derivatized with a fluorescent dye to create a trackable biomaterial for studying cell-material interactions or for use in diagnostic assays.

Similarly, biotinylation, the process of attaching biotin to a molecule, is widely used in biochemical assays due to the high-affinity interaction between biotin and streptavidin. rsc.orgnih.gov The hydroxyl groups on the functionalized polyamide could be activated and reacted with an amine-containing biotin derivative to create a biotinylated polymer for use in affinity purification or immunoassays. pacific.eduinterchim.frlsu.edu

Development of Linkers for Bifunctional Molecules

Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), are at the forefront of modern drug discovery. nih.govsynmedchem.com These molecules consist of two different functional moieties connected by a chemical linker. The nature of the linker is crucial as it influences the molecule's solubility, cell permeability, and the spatial orientation of the two functional ends. nih.govsemanticscholar.org

Derivatives of this compound can serve as building blocks for such linkers. The hydroxyl group provides a point of attachment for one of the functional ends of the bifunctional molecule, while the lactam ring can be opened to extend the linker chain. The alkyl chain of the side group also contributes to the length and flexibility of the linker. Linkers in PROTACs and ADCs are often composed of polyethylene (B3416737) glycol (PEG) or alkyl chains. The 3-(3-hydroxy-3-methylbutyl) group provides an alkyl chain segment.

For example, in the synthesis of a PROTAC, the hydroxyl group of the azepan-2-one derivative could be attached to a warhead that binds to the protein of interest. The lactam can then be functionalized and connected to a ligand for an E3 ubiquitin ligase. The resulting linker would have a defined length and polarity, which can be further tuned by modifying the initial azepan-2-one derivative. The hydroxyl group is a common point of attachment in the synthesis of ADCs, where it can be used to conjugate a payload to the antibody. nih.govnih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Unprecedented Synthetic Methodologies

The synthesis of 3-substituted azepan-2-ones, such as 3-(3-Hydroxy-3-methylbutyl)azepan-2-one, traditionally relies on multi-step processes. Future research could pioneer more efficient and sustainable synthetic routes. Unprecedented methodologies may include direct C-H functionalization, which would allow for the introduction of the 3-hydroxy-3-methylbutyl group onto the azepan-2-one (B1668282) backbone in a single, atom-economical step. Another promising avenue is the use of biocatalysis, employing engineered enzymes to perform specific transformations with high chemo- and stereoselectivity, thereby reducing the reliance on harsh reagents and protecting groups.

Furthermore, the application of continuous flow chemistry could revolutionize the synthesis of this compound. nih.govchemrxiv.org Flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and yield. nih.govchemrxiv.org This approach also facilitates the integration of real-time monitoring and purification steps, streamlining the entire manufacturing process from starting materials to the final product. researchgate.netscispace.com Developing a robust flow synthesis would be a significant step towards scalable and cost-effective production. researchgate.net

In-depth Exploration of Stereoisomer-Specific Reactivity and Properties

The carbon at the 3-position of the azepan-2-one ring is a stereocenter, meaning this compound can exist as two distinct enantiomers. A critical area of future research is the development of asymmetric synthetic methods to produce each stereoisomer in high purity. Techniques such as molybdenum-catalyzed asymmetric allylic alkylation, which has been successful in creating challenging all-carbon quaternary stereocenters, could be adapted for this purpose. acs.org

Once isolated, the stereoisomers must be studied independently to understand how their three-dimensional arrangement influences their physical, chemical, and biological properties. It is well-established in medicinal chemistry that different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov Therefore, an in-depth exploration of the stereoisomer-specific reactivity, receptor binding affinity, and metabolic stability is essential. This knowledge is crucial for any potential application in pharmacology or materials science where specific molecular recognition is key.

Integration with Advanced Analytical Techniques for Real-Time Monitoring

To optimize the synthesis of this compound, future research should focus on integrating advanced Process Analytical Technology (PAT). scispace.com The use of in-situ spectroscopic tools such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV/Visible spectroscopy allows for real-time monitoring of reaction kinetics and the detection of intermediates and impurities. nih.govresearchgate.netresearchgate.net

This data-rich approach enables a deeper understanding of the reaction mechanism and facilitates rapid process optimization. nih.gov For instance, in a continuous flow synthesis setup, PAT can be coupled with automated feedback loops to maintain optimal reaction conditions, ensuring consistent product quality and maximizing yield. chemrxiv.orgscispace.com The development of sophisticated data analysis models, including partial least squares regression or even deep learning, could further enhance the ability to quantify all components in the reaction mixture in real time. researchgate.netresearchgate.net

Application of Machine Learning and AI in Structure-Property Relationship Prediction

Table 1: Hypothetical AI-Predicted Properties of Azepan-2-one Derivatives This table is an illustrative example of how AI could be used to predict properties of hypothetical derivatives, and the data is not based on experimental results.

| Compound Name | Modification | Predicted Melting Point (°C) | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| This compound | Base Structure | 85 | 1500 | 500 |

| 3-(3-Fluoro -3-methylbutyl)azepan-2-one | Hydroxy to Fluoro | 78 | 1200 | 420 |

| 3-(3-Hydroxy-3-methylpropyl )azepan-2-one | Butyl to Propyl | 92 | 1800 | 650 |

| 4 -(3-Hydroxy-3-methylbutyl)azepan-2-one | 3-position to 4-position | 105 | 900 | 1200 |

Investigation of Novel Biological Activities or Material Science Applications for Directly Functionalized Azepan-2-ones

The functionalized azepan-2-one scaffold is a promising starting point for discovering novel applications. The presence of both a hydroxyl group and a lactam ring offers multiple points for further chemical modification or for interaction with biological systems.

In medicinal chemistry, lactam rings are core components of many antibiotics. mdpi.commdpi.com Future research should investigate the potential antimicrobial, antifungal, or anticancer activities of this compound and its derivatives. mdpi.commdpi.com The specific side chain may confer novel mechanisms of action or improved selectivity against biological targets. nih.govnih.gov

In material science, this compound could serve as a functional monomer for the synthesis of specialty polyamides. The hydroxyl side chain could be used to create polymers with unique properties, such as improved hydrophilicity, dye-binding capability, or as a site for cross-linking. Such functionalized polymers could find applications in advanced textiles, engineering plastics, or biomedical devices. mdpi.commdpi.com Furthermore, the incorporation of functionalized monomers can be a key strategy for developing advanced materials for membranes, sensors, or catalytic applications. researchgate.netencyclopedia.pub

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.